molecular formula C16H25N3O B4395649 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide

Cat. No. B4395649
M. Wt: 275.39 g/mol
InChI Key: GTCLPIAXMFOOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP-115, is a chemical compound that has been researched for its potential use in treating various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is based on its ability to inhibit GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide increases the levels of GABA in the brain, which can have a range of effects on neurological function. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain, and increased levels of GABA can have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide are related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain, and increased levels of GABA can have a calming effect on the brain. This can lead to a range of effects, including reduced seizure activity, reduced anxiety, and improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in neurological function. However, one limitation of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is that it is a relatively new compound, and its long-term effects on neurological function are not yet fully understood.

Future Directions

There are many potential future directions for research on N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of interest is the potential use of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide as a treatment for substance abuse disorders, as preclinical studies have shown promising results in reducing drug-seeking behavior in animal models of addiction. Additionally, further research is needed to fully understand the long-term effects of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide on neurological function, and to determine its potential use in treating other neurological disorders.

Scientific Research Applications

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its potential use in treating a range of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to be effective in reducing seizures and improving cognitive function in animal models of epilepsy. Additionally, N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

properties

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-12-11-14(19(18-12)13-5-3-4-6-13)17-15(20)7-8-16(2)9-10-16/h11,13H,3-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCLPIAXMFOOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2(CC2)C)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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